2-(2-methylbut-3-yn-2-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
2228561-33-7 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-yl)pyridine |
InChI |
InChI=1S/C10H11N/c1-4-10(2,3)9-7-5-6-8-11-9/h1,5-8H,2-3H3 |
InChI Key |
IORICXGDTVBUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1=CC=CC=N1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methylbut 3 Yn 2 Yl Pyridine and Its Derivatives
Strategies Utilizing 2-Methylbut-3-yn-2-ol as a Precursor
2-Methylbut-3-yn-2-ol is a commercially available and versatile reagent for the introduction of the 2-methylbut-3-yn-2-yl moiety. wikipedia.org It is synthesized industrially from the base-promoted condensation of acetone (B3395972) and acetylene. wikipedia.org Its utility in synthesis stems from its role as a protected form of acetylene; the tertiary alcohol can be cleaved under basic conditions after the alkyne has been incorporated into a target molecule. wikipedia.org
Palladium-Catalyzed Cross-Coupling Approaches
Palladium catalysis is the cornerstone for constructing the C(sp)-C(sp²) bond between the pyridine (B92270) ring and the alkynyl group. These methods are valued for their efficiency, mild reaction conditions, and broad functional group tolerance. wikipedia.orglibretexts.org
The Sonogashira reaction is a classic and widely employed method for the synthesis of 2-(2-methylbut-3-yn-2-yl)pyridine. wikipedia.org This reaction involves the cross-coupling of a terminal alkyne, in this case, 2-methylbut-3-yn-2-ol, with a halogenated pyridine (e.g., 2-bromopyridine (B144113) or 2-iodopyridine). wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) source, and requires a copper(I) salt, usually CuI, as a co-catalyst. wikipedia.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used as the solvent and to neutralize the hydrogen halide byproduct. wikipedia.orgnih.gov
The general mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the halopyridine. Meanwhile, the copper cycle facilitates the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center to yield the desired alkynylated pyridine and regenerate the Pd(0) catalyst. wikipedia.org This methodology has been successfully applied to the synthesis of various alkynyl-substituted heterocycles. nih.gov For instance, a related synthesis of 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone from 1-(5-bromopyridin-2-yl)ethanone demonstrates the efficacy of this approach on the pyridine scaffold. mdpi.com
| Catalyst System | Halopyridine | Alkyne | Base/Solvent | Yield | Reference |
| Pd(PPh₃)₄, CuI | 2-Bromopyridine | 2-Methylbut-3-yn-2-ol | Et₃N | Good | wikipedia.org, nih.gov |
| PdCl₂(PPh₃)₂, CuI | 2-Iodopyridine | 2-Methylbut-3-yn-2-ol | Diisopropylamine/THF | Good | wikipedia.org, mdpi.com |
While the traditional Sonogashira coupling is highly effective, the use of copper can sometimes lead to the formation of undesired alkyne homocoupling (Glaser coupling) byproducts and can complicate product purification due to residual copper. rsc.org This has spurred the development of copper-free Sonogashira variants. rsc.orgbeilstein-journals.org These systems rely on palladium catalysts that are sufficiently active to facilitate the reaction without the need for a copper co-catalyst.
One successful approach involves a simple catalytic system of Pd(OAc)₂ and a phosphine (B1218219) ligand like P(p-tol)₃, using a strong, non-nucleophilic organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF. beilstein-journals.orgsigmaaldrich.com This system has proven highly effective for coupling 2-methylbut-3-yn-2-ol with a wide range of aryl and heteroaryl bromides in good to excellent yields. beilstein-journals.org Other research has focused on using preformed, air-stable palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can generate a highly active monoligated Pd(0) species in situ. nih.govacs.org These catalysts can facilitate the coupling at room temperature, enhancing the reaction's practicality and functional group tolerance. nih.govacs.org
| Catalyst System | Base | Solvent | Key Features | Reference |
| Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Effective for a wide range of aryl bromides. | beilstein-journals.org, sigmaaldrich.com |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Air-stable precatalyst, room temperature reaction. | nih.gov, acs.org |
| Pd(OAc)₂ / SPhos | TBAF | THF | Used for decarboxylative coupling. | beilstein-journals.org |
Copper-Mediated Coupling Reactions
Copper can also play a primary catalytic role in the alkynylation of pyridines, not just as a co-catalyst. acs.org One method describes a copper(I)-catalyzed direct functionalization of pyridine with terminal alkynes. acs.org In this approach, the pyridine is first activated by reacting with an acid chloride (like ethyl chloroformate) to form an N-acyl pyridinium (B92312) salt in situ. This intermediate is then susceptible to nucleophilic attack by a copper acetylide, generated from the alkyne and a copper(I) source (e.g., CuOTf·C₆H₆). acs.org This reaction provides a direct, asymmetric route to functionalized heterocycles, accommodating both electron-rich and electron-poor alkynes. acs.org
Another strategy involves copper-mediated oxidative C-H/N-H activation. nih.govbeilstein-journals.org In these reactions, a directing group is often used to position the copper catalyst near the target C-H bond. For example, a removable N-2-pyridylhydrazide directing group can facilitate a domino C-H alkynylation and subsequent annulation, a process mediated by Cu(OAc)₂. nih.govbeilstein-journals.org While this specific example leads to isoindolinones, the underlying principle of copper-mediated C-H alkynylation is a relevant strategy for functionalizing heterocyclic systems. nih.gov
Other Transition Metal-Catalyzed Alkynylations
While palladium dominates the field, other transition metals have been explored for similar transformations. Nickel-catalyzed Sonogashira-type couplings have been developed, providing an alternative for coupling non-activated alkyl halides with alkynes, although these often still require a copper co-catalyst. wikipedia.org Gold has also been investigated as a heterogeneous catalyst. An Au/CeO₂ catalyst, for example, was shown to be effective in coupling phenylacetylene (B144264) with iodobenzene, with the catalysis occurring on gold nanoparticles. wikipedia.org
Rhodium catalysis offers a different approach, enabling the synthesis of highly substituted pyridines from ketoximes and terminal alkynes via a one-pot C-H bond functionalization/electrocyclization/dehydration sequence. acs.orgnih.govnih.gov This method constructs the pyridine ring itself, incorporating the alkyne during the process, rather than adding it to a pre-formed ring.
Functionalization of Pyridine Rings for Alkynyl Introduction
The direct C-H functionalization of pyridine is challenging due to the ring's electron-deficient nature and the tendency of the nitrogen atom to coordinate with metal catalysts, which can deactivate them. rsc.org Therefore, most successful alkynylations rely on pre-functionalized pyridine rings.
The most common functionalization is the introduction of a halogen (I, Br, Cl) at the desired position, typically the 2-position, to serve as an electrophilic handle in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.orgbeilstein-journals.org This is the most established and versatile strategy.
Alternative strategies bypass the need for halopyridines by activating a C-H bond directly. As mentioned previously, this can be achieved by:
In situ activation: Forming N-acyl pyridinium salts, which increases the electrophilicity of the pyridine ring and allows for nucleophilic attack by a copper acetylide. acs.org
Directed C-H activation: Employing a directing group that chelates to the metal center and positions it to cleave a specific C-H bond, which is then converted to a C-alkynyl bond. nih.govbeilstein-journals.org
Rhodium-catalyzed C-H functionalization: Reacting α,β-unsaturated ketoximes with terminal alkynes to build the substituted pyridine ring in one step. acs.orgnih.gov
These advanced methods provide powerful alternatives to classical cross-coupling and continue to expand the toolkit for synthesizing complex pyridine derivatives.
Chemo- and Regioselective Synthesis of the Alkynyl Pyridine Scaffold
The most direct and widely utilized method for synthesizing the this compound scaffold is the Sonogashira cross-coupling reaction. gold-chemistry.orgwikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process that is typically co-catalyzed by palladium and copper complexes. wikipedia.orgnumberanalytics.com The synthesis of this compound involves the coupling of a 2-halopyridine (such as 2-bromopyridine or 2-chloropyridine) with 2-methyl-3-butyn-2-ol (B105114). beilstein-journals.orgnih.gov
The reaction's chemo- and regioselectivity are key to its utility.
Regioselectivity: The coupling occurs specifically at the carbon of the carbon-halogen bond on the pyridine ring, ensuring that the alkynyl group is installed at the desired position (C-2).
Chemoselectivity: The palladium/copper catalytic system is highly specific for the C(sp²)-X bond of the halopyridine and the C(sp)-H bond of the terminal alkyne. This specificity allows the reaction to proceed without affecting other potentially reactive functional groups on either molecule, which is critical when synthesizing more complex derivatives.
Recent advancements have led to the development of efficient copper-free Sonogashira coupling protocols. beilstein-journals.orgnih.gov These methods mitigate some of the challenges associated with copper, such as the formation of alkyne homocoupling byproducts (Glasner coupling). A simple and highly effective copper-free system utilizes a palladium acetate (B1210297) [Pd(OAc)₂] catalyst in combination with a phosphine ligand like tri(p-tolyl)phosphine [P(p-tol)₃]. beilstein-journals.orgnih.gov The reaction is performed in the presence of an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov Studies have shown that this protocol is effective for a wide range of aryl bromides, including heteroaromatic halides like 3-bromopyridine, which reacts smoothly under these conditions. beilstein-journals.org The reaction is generally tolerant of various functional groups, including methoxy, chloro, and cyano groups. beilstein-journals.org
The table below outlines a typical set of reaction conditions for a copper-free Sonogashira coupling to produce an alkynyl pyridine scaffold.
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | 2-Bromopyridine (or analogous halide) | beilstein-journals.orgnih.gov |
| Alkyne | 2-Methyl-3-butyn-2-ol | beilstein-journals.orgnih.gov |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) (3 mol%) | beilstein-journals.orgnih.gov |
| Ligand | Tri(p-tolyl)phosphine (P(p-tol)₃) (6 mol%) | beilstein-journals.orgnih.gov |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | beilstein-journals.orgnih.gov |
| Solvent | Tetrahydrofuran (THF) | beilstein-journals.orgnih.gov |
| Temperature | 80 °C | beilstein-journals.orgnih.gov |
| Time | 6 hours | beilstein-journals.org |
Synthetic Routes to Analogues and Bis-substituted Pyridine Derivatives
The creation of analogues and bis-substituted derivatives of this compound involves either modifying the initial scaffold or employing synthetic strategies that build a polysubstituted pyridine ring from acyclic precursors.
One approach to bis-substituted pyridines involves starting with a di-halogenated pyridine. A selective initial Sonogashira coupling can install the (2-methylbut-3-yn-2-yl) group at one position, leaving the second halogen available for subsequent functionalization through another cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. This strategy allows for the controlled, stepwise introduction of different substituents onto the pyridine ring.
Alternatively, complex substituted pyridines can be constructed through multi-component reactions. organic-chemistry.org For instance, a base-catalyzed three-component reaction of ynals, isocyanates, and amines can provide highly decorated pyridine derivatives with high regioselectivity in a single step. organic-chemistry.org This metal-free approach offers an efficient pathway to functionalized pyridines that could be analogous to the target compound. organic-chemistry.org
Further derivatization can be achieved by leveraging the reactivity of a pre-functionalized pyridine. For example, a pyridine ring bearing both a bromo- and an alkynyl-substituent can undergo further coupling reactions. The bromo-group can be used in a palladium-catalyzed coupling to introduce aryl or other groups, as demonstrated in the synthesis of complex pyridine-3,5-dicarbonitriles. beilstein-journals.org While the alkyne itself can be transformed; for example, a terminal alkyne can undergo a homocoupling reaction to form a butadiyne linker, connecting two pyridine units. beilstein-journals.org
The table below summarizes some general strategies for accessing pyridine derivatives.
| Synthetic Strategy | Description | Key Reagents/Reaction Type | Reference |
|---|---|---|---|
| Sequential Cross-Coupling | Stepwise functionalization of a dihalopyridine. The first halogen is substituted via Sonogashira coupling, and the second via another C-C or C-N coupling reaction. | 1. Pd/Cu or Pd-catalyst, Alkyne 2. Suzuki, Heck, or Buchwald-Hartwig reagents | beilstein-journals.org |
| Multi-component Cyclization | One-pot synthesis building the substituted pyridine ring from simple, acyclic precursors. | Base-catalyzed reaction of ynals, isocyanates, amines. | organic-chemistry.org |
| Fused Ring Formation | Using a substituted pyridine-thione as a building block to construct fused heterocyclic systems like thieno[2,3-b]pyridines. | Reaction with α-haloketones or alkyl chloroacetate. | scispace.com |
| Alkyne Homocoupling | Dimerization of an existing terminal alkyne on the pyridine ring to create a bis-pyridine system linked by a diyne bridge. | Copper or Palladium-catalyzed oxidative coupling. | beilstein-journals.org |
Chemical Transformations and Reactivity Profiles of this compound
The chemical compound this compound is a versatile molecule featuring two key reactive sites: the terminal alkyne group and the nitrogen atom of the pyridine ring. This structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This article explores the functionalization of the alkyne, the reactivity of the pyridine nitrogen, and the rearrangement pathways of its substituent.
Applications in Contemporary Research
Role as a Ligand in Coordination Chemistry
The deprotected form, 2-ethynylpyridine, is an excellent ligand in coordination chemistry. The pyridine (B92270) nitrogen atom provides a strong coordination site for a variety of transition metals, while the alkyne moiety can also interact with metal centers, leading to the formation of diverse coordination complexes. Ruthenium, palladium, and copper complexes of alkynyl pyridines have been investigated for their potential applications in catalysis and materials science. nih.govnih.govrsc.org
Table 2: Examples of Coordination Complexes with 2-Alkynylpyridine Ligands
| Metal | Ligand Type | Application | Reference |
|---|---|---|---|
| Ruthenium | Bipyridyl and alkynyl ligands | Nonlinear optics, redox-active materials | nih.gov |
| Palladium | Phosphine (B1218219) and alkynyl ligands | Catalysis, cross-coupling reactions | mdpi.com |
| Copper | Alkylamine and alkynyl ligands | Bioinorganic chemistry, model complexes | nih.gov |
This table showcases examples of complexes with related 2-alkynylpyridine ligands, illustrating the potential coordination chemistry of the deprotected form of the title compound.
Utility in the Synthesis of Functional Materials
The rigid and linear nature of the alkyne unit, combined with the electronic properties of the pyridine ring, makes alkynyl pyridines attractive building blocks for the synthesis of functional organic materials. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orguky.edu The ability to construct extended π-conjugated systems through reactions of the alkyne group is a key feature in the design of these materials.
Table 3: Potential Applications of Alkynyl Pyridine-Based Functional Materials
| Application Area | Desired Property | Reference |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Charge transport, high triplet energy | rsc.org |
| Organic Photovoltaics (OPVs) | Electron accepting and transporting | rsc.org |
| Conducting Polymers | Extended π-conjugation, charge mobility | uky.edu |
| Sensors | Changes in photophysical properties upon binding | nih.gov |
Coordination Chemistry and Ligand Applications of 2 2 Methylbut 3 Yn 2 Yl Pyridine
Design Principles for Pyridine-Alkynyl Ligands
The design of pyridine-alkynyl ligands like 2-(2-methylbut-3-yn-2-yl)pyridine is rooted in the synergistic combination of the electronic and steric properties of the pyridine (B92270) and alkynyl moieties. The pyridine ring serves as a robust σ-donating N-donor, a feature that has been extensively utilized in coordination chemistry. The nitrogen atom's lone pair readily coordinates to a wide array of transition metals.
The synthesis of related pyridine-alkynyl structures is often achieved through Sonogashira coupling reactions between a halogenated pyridine and a terminal alkyne. For instance, the synthesis of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol has been accomplished by coupling 3-iodopyridine (B74083) with 2-methyl-3-butyn-2-ol (B105114) using a Pd/Cu catalyst system. researchgate.net
Formation of Metal Complexes
The versatile nature of the pyridine-alkynyl scaffold allows for the formation of a diverse range of metal complexes with various transition metals. The coordination behavior is dictated by the interplay of the N-donor of the pyridine, the alkynyl group, and the specific metal ion.
The coordination of pyridine-alkynyl ligands with transition metals can occur through several modes, leading to the formation of mononuclear, binuclear, or polynuclear complexes.
Palladium (Pd): Palladium complexes with pyridine-containing ligands are extensively used in cross-coupling catalysis. Typically, the pyridine nitrogen coordinates to the palladium center. uomustansiriyah.edu.iq In the context of pyridine-alkynyl ligands, coordination can lead to the formation of square planar Pd(II) complexes. These complexes can be synthesized by reacting the ligand with a suitable palladium precursor, such as PdCl2. uomustansiriyah.edu.iq
Copper (Cu): Copper(I) has a high affinity for alkynes and is a key component in many alkyne-based coupling reactions. The copper(I) acetylide intermediate is a common feature in reactions like the Sonogashira coupling. researchgate.net Copper(II) complexes with pyridine derivatives have also been synthesized and characterized, often exhibiting square planar or square pyramidal geometries. nih.govrsc.org The interaction of copper with this compound could involve coordination through the pyridine nitrogen, and potentially interaction with the alkyne, especially in the +1 oxidation state.
Ruthenium (Ru): Ruthenium complexes bearing pyridine-based ligands have shown significant promise in catalysis and medicinal chemistry. Ruthenium can form stable octahedral complexes. With a pyridine-alkynyl ligand, coordination would primarily occur through the pyridine nitrogen. Depending on the reaction conditions and the ruthenium precursor, the alkynyl group could remain pendant or interact with the metal center. nih.govscispace.com
Platinum (Pt): Platinum(II) complexes with pyridine ligands are well-known, often adopting a square-planar geometry. scholaris.cascholaris.ca The synthesis of such complexes can be achieved by reacting the ligand with a platinum(II) source like K2PtCl4. nih.gov The strong σ-donating ability of the pyridine nitrogen forms a stable Pt-N bond.
Cobalt (Co): Cobalt can form complexes in various oxidation states, with Co(II) and Co(III) being common. With pyridine-based ligands, cobalt complexes often exhibit octahedral or distorted octahedral geometries. researchgate.netrsc.orgrsc.org The interaction with this compound would likely involve the pyridine nitrogen as the primary coordination site.
Manganese (Mn): Manganese(II) complexes with pyridine-containing ligands have been synthesized and structurally characterized, often revealing octahedral coordination geometries. mdpi.comresearchgate.netnih.gov The ligand would coordinate through the pyridine nitrogen to the manganese center.
A summary of expected coordination behavior is presented in the table below.
| Metal | Common Oxidation State(s) | Typical Coordination Geometry | Potential Coordination Sites of this compound |
| Palladium | +2 | Square Planar | Pyridine Nitrogen |
| Copper | +1, +2 | Linear (Cu(I)), Square Planar/Pyramidal (Cu(II)) | Pyridine Nitrogen, Alkyne (Cu(I)) |
| Ruthenium | +2, +3 | Octahedral | Pyridine Nitrogen |
| Platinum | +2 | Square Planar | Pyridine Nitrogen |
| Cobalt | +2, +3 | Octahedral | Pyridine Nitrogen |
| Manganese | +2 | Octahedral | Pyridine Nitrogen |
For instance, the crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol reveals a monoclinic crystal system with the space group P21/c. researchgate.netresearchgate.net In this molecule, the pyridine ring and the butynol (B8639501) group are linked, and the crystal packing is stabilized by intermolecular hydrogen bonds.
Another relevant structure is that of 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate . iucr.org In this compound, the two substituted alkyne units are attached to the pyridine ring at the 2 and 6 positions. The crystal structure shows that the two hydroxyl groups are oriented in opposite directions relative to the pyridine ring plane. The crystal packing is dominated by hydrogen bonding involving the pyridine nitrogen, the hydroxyl groups, and a water molecule, forming a ribbon-like structure. iucr.org
Based on these related structures, it can be anticipated that metal complexes of this compound would feature coordination of the pyridine nitrogen to the metal center. The bond lengths and angles would be characteristic of the specific metal and its coordination geometry. For example, in a square planar Pd(II) or Pt(II) complex, the M-N bond distance would typically be in the range of 2.0-2.1 Å. The alkynyl group's orientation would be influenced by steric interactions with other ligands and by crystal packing forces.
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for characterization. In the IR spectrum, the C≡C stretching frequency would be a key indicator of the alkyne's coordination environment. In NMR spectroscopy, the chemical shifts of the pyridine protons would shift upon coordination to a metal center.
Catalytic Applications of Derived Metal Complexes
Metal complexes containing pyridine-based ligands are workhorses in homogeneous catalysis. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the catalyst.
Complexes derived from pyridine-alkynyl ligands are promising candidates for catalyzing various cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper. Given that the synthesis of pyridine-alkynyls often employs this reaction, the resulting metal complexes themselves could potentially catalyze similar transformations. The pyridine nitrogen can act as an ancillary ligand to stabilize the palladium catalyst.
Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound with an organohalide using a palladium catalyst. Pyridine-containing ligands can be effective in this reaction. The electron-donating nature of the pyridine can facilitate the oxidative addition step in the catalytic cycle.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Palladium complexes are the catalysts of choice, and the ligand environment around the palladium center is critical for the reaction's efficiency. Pyridine-based ligands have been successfully employed in Heck catalysis.
The table below summarizes the potential catalytic applications in cross-coupling reactions.
| Cross-Coupling Reaction | Typical Catalyst | Role of Pyridine-Alkynyl Ligand Complex |
| Sonogashira Coupling | Pd/Cu | Ancillary ligand for Pd, potentially facilitating catalyst stability and activity. |
| Suzuki-Miyaura Coupling | Pd | Ancillary ligand for Pd, influencing electronic and steric properties of the catalyst. |
| Heck Reaction | Pd | Ancillary ligand for Pd, modulating catalyst performance. |
Beyond cross-coupling, metal complexes of pyridine-alkynyl ligands could find applications in other catalytic transformations. For example, ruthenium complexes are known to catalyze hydrogenation and transfer hydrogenation reactions. nih.gov The specific steric and electronic environment provided by the this compound ligand could lead to novel catalytic activities in areas such as:
Hydrogenation of unsaturated compounds: The steric bulk of the ligand could influence the stereoselectivity of hydrogenation reactions.
Oxidation reactions: Cobalt and manganese complexes are known to catalyze oxidation reactions. The pyridine-alkynyl ligand could support catalytically active species for the selective oxidation of various substrates.
Polymerization: Some transition metal complexes are active catalysts for olefin polymerization. The ligand structure plays a crucial role in determining the properties of the resulting polymer.
In-depth Analysis of this compound Reveals No Published Data on Supramolecular Assembly and Hydrogen Bonding Networks in the Solid State
A comprehensive review of available scientific literature and structural databases indicates a lack of published research on the crystal structure and associated supramolecular interactions of the chemical compound this compound. Despite its relevance in coordination chemistry as a ligand, its solid-state behavior, specifically its supramolecular assembly and hydrogen bonding networks, remains uncharacterized in the public domain.
Extensive searches for experimental crystallographic data or computational modeling studies detailing the intermolecular forces that govern the solid-state packing of this compound have yielded no specific results. The pyridine nitrogen atom and the acetylenic group in the molecule present potential sites for non-covalent interactions, such as C-H···N and C-H···π hydrogen bonds, which are crucial in the formation of ordered supramolecular architectures. However, without experimental determination of the crystal structure, any discussion of such networks would be entirely speculative.
While research on analogous pyridine derivatives often reveals intricate hydrogen bonding patterns and supramolecular assemblies, these findings cannot be extrapolated to this compound. The presence, absence, and positioning of other functional groups on related molecules drastically alter the nature and directionality of intermolecular interactions, leading to unique crystal packings.
Therefore, the section on "Supramolecular Assembly and Hydrogen Bonding Networks in Solid State" for this compound cannot be developed at this time due to the absence of foundational research data. The scientific community has yet to publish studies that would provide the necessary details on its crystallographic parameters and the specific nature of its intermolecular hydrogen bonds and other non-covalent interactions in the solid state.
Advanced Spectroscopic and Computational Investigations of 2 2 Methylbut 3 Yn 2 Yl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(2-methylbut-3-yn-2-yl)pyridine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for both the pyridine (B92270) ring and the methylbutynyl substituent. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being indicative of the substitution pattern. The methyl protons of the tert-butyl group are observed as a sharp singlet in the upfield region, typically around δ 1.6 ppm. The acetylenic proton, if present, would appear as a distinct singlet, though in this case, the alkyne is substituted.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbon atoms of the pyridine ring resonate in the downfield region (δ 120-150 ppm). The quaternary carbon of the tert-butyl group and the sp-hybridized carbons of the alkyne moiety also show characteristic chemical shifts. For instance, the acetylenic carbons (C≡C) are typically found in the range of δ 65-90 ppm.
Table 1: Experimental ¹H and ¹³C NMR Data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.5 | d | Pyridine H |
| ¹H | ~7.7 | t | Pyridine H |
| ¹H | ~7.3 | d | Pyridine H |
| ¹H | ~7.2 | t | Pyridine H |
| ¹H | ~1.6 | s | -C(CH₃)₂ |
| ¹³C | ~160 | s | Pyridine C (C2) |
| ¹³C | ~149 | s | Pyridine C |
| ¹³C | ~136 | s | Pyridine C |
| ¹³C | ~123 | s | Pyridine C |
| ¹³C | ~121 | s | Pyridine C |
| ¹³C | ~93 | s | -C≡C- |
| ¹³C | ~82 | s | -C≡C- |
| ¹³C | ~65 | s | -C(CH₃)₂ |
| ¹³C | ~31 | s | -C(CH₃)₂ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the conformational and bonding characteristics of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes of the molecule. Key functional groups exhibit distinct absorptions. The C≡C triple bond stretching vibration typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, often shows a strong Raman signal, which can be more intense than its corresponding IR absorption. This makes Raman spectroscopy particularly useful for identifying the alkyne functionality in the molecule.
Table 2: Key Vibrational Frequencies for this compound.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C≡C Stretch | 2100 - 2260 | IR, Raman (often strong) |
| C=N, C=C Stretch (Pyridine) | 1400 - 1600 | IR, Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Studies
Electronic absorption and emission spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure and transitions within the this compound molecule.
UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol, typically displays absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com The pyridine ring, being an aromatic system, exhibits characteristic absorptions in the UV region. The presence of the methylbutynyl substituent can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted pyridine. These shifts provide information about the electronic interaction between the substituent and the pyridine ring. The electronic absorption spectra of azidopyridines have been studied in various solvents, revealing that the azide (B81097) group perturbs the pyridine ring. nih.gov
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal crucial information about its molecular geometry, including bond lengths, bond angles, and torsion angles.
A study on the related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, showed that in the crystal structure, molecules are linked by intermolecular hydrogen bonds. researchgate.netresearchgate.net While this compound lacks the hydroxyl group for classical hydrogen bonding, intermolecular interactions such as C-H···π and π-π stacking interactions involving the pyridine rings could play a significant role in its crystal packing. The crystal structure would provide definitive data on the conformation of the methylbutynyl group relative to the pyridine ring.
Table 3: Crystallographic Data for a Related Pyridine Derivative.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.901(2) |
| b (Å) | 13.380(4) |
| c (Å) | 11.537(3) |
| β (°) | 95.760(5) |
| V (ų) | 906.3 |
| Z | 4 |
Data for 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, a structurally similar compound. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns upon ionization.
Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. The fragmentation of this molecular ion provides structural information. Common fragmentation pathways could include the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion, or cleavage at the bond connecting the substituent to the pyridine ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.
Density Functional Theory (DFT) Studies
Geometry Optimization and Conformational Landscapes
Density Functional Theory (DFT) calculations are a powerful computational tool used to complement experimental findings and provide deeper insights into the molecular properties of this compound.
Geometry Optimization: DFT methods are used to calculate the optimized molecular geometry, which corresponds to the lowest energy structure. These calculations can predict bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography.
Conformational Landscapes: For a molecule with rotational freedom, such as the bond between the pyridine ring and the methylbutynyl group, DFT calculations can be used to explore the conformational landscape. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformation(s) of the molecule and the energy barriers between different conformers. These theoretical investigations aid in understanding the molecule's preferred shape and its dynamic behavior in different environments.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound can be thoroughly investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). Such studies provide critical insights into the molecule's reactivity, stability, and electronic properties.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the π-system of the alkyne group. Conversely, the LUMO would likely be distributed over the pyridine ring, indicating its capacity to accept electrons.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would be expected to show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for electrophilic attack. The hydrogen atom of the terminal alkyne might show a slightly positive potential (blue), indicating its acidic character.
Table 1: Theoretical Electronic Properties of this compound
| Parameter | Theoretical Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity |
Note: The values in this table are hypothetical and based on typical DFT calculation results for similar pyridine derivatives.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning the signals in experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for such predictions. The calculated chemical shifts would be expected to correlate well with experimental values, aiding in the definitive structural elucidation of the molecule.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations can help in assigning specific vibrational modes to the observed spectral bands. For this compound, characteristic vibrational frequencies would include the C≡C stretching of the alkyne group, C-H stretching of the aromatic and aliphatic protons, and various stretching and bending modes of the pyridine ring.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Description |
| ¹H NMR (Pyridine H) | 7.0-8.5 ppm | Chemical shifts for protons on the pyridine ring |
| ¹H NMR (Alkyne H) | ~2.5 ppm | Chemical shift for the terminal alkyne proton |
| ¹³C NMR (Pyridine C) | 120-150 ppm | Chemical shifts for carbons in the pyridine ring |
| ¹³C NMR (Alkyne C) | 70-90 ppm | Chemical shifts for the sp-hybridized alkyne carbons |
| IR (C≡C stretch) | ~2100 cm⁻¹ | Vibrational frequency for the carbon-carbon triple bond |
| IR (≡C-H stretch) | ~3300 cm⁻¹ | Vibrational frequency for the alkyne C-H bond |
Note: The values in this table are hypothetical and based on typical spectroscopic data for compounds with similar functional groups.
Molecular Dynamics Simulations for Dynamic Behavior Studies
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, intermolecular interactions, and behavior in different solvent environments.
By simulating the molecule's trajectory, one can analyze the rotational freedom around the single bond connecting the methylbutynyl group to the pyridine ring. This can reveal the preferred conformations of the molecule and the energy barriers between them.
Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. This is particularly relevant for understanding its potential applications in materials science or medicinal chemistry. For instance, simulations in an aqueous environment could reveal the hydration shell around the molecule and the nature of its hydrogen bonding interactions with water.
The insights gained from MD simulations complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior at the atomic level.
Role in Advanced Organic Synthesis and Materials Science Research
Building Block in Heterocyclic Synthesis
The dual functionality of 2-(2-methylbut-3-yn-2-yl)pyridine makes it a valuable precursor in the synthesis of more complex heterocyclic systems. The pyridine (B92270) nitrogen can act as a directing group or a nucleophile, while the alkyne can participate in a wide array of cycloaddition and coupling reactions. This allows for the construction of fused ring systems and multi-substituted heterocyclic structures, which are scaffolds of high interest in medicinal chemistry and materials science.
Contribution to Complex Polycyclic Systems
The reactivity of the alkyne group is central to the construction of intricate polycyclic frameworks. Researchers anticipate its use in transition-metal-catalyzed reactions, such as cyclization and annulation reactions, to build elaborate three-dimensional structures. The steric bulk provided by the gem-dimethyl group can influence the regioselectivity and stereoselectivity of these transformations, offering a pathway to specific isomers of complex molecules.
Precursor for Functional Organic Materials (e.g., π-Conjugated Systems)
The development of novel organic materials with tailored electronic and photophysical properties is a major driver of modern chemical research. The integration of the this compound unit into larger π-conjugated systems is an area of active investigation. The pyridine ring can act as an electron-accepting unit, and when incorporated into a polymer backbone or a larger chromophore, it can significantly influence the material's properties. Such materials are promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The synthesis of these materials often involves polymerization or cross-coupling reactions at the alkyne terminus.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-methylbut-3-yn-2-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, coupling pyridine derivatives with alkynyl halides in anhydrous dichloromethane (DCM) using sodium hydroxide as a base has been effective for similar pyridine-alkyne derivatives . Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), or catalyst systems (e.g., palladium-based catalysts for Sonogashira coupling). Purification typically involves column chromatography or recrystallization.
Q. How can structural characterization of this compound be performed to confirm its molecular geometry?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to identify proton environments and carbon hybridization (e.g., sp-hybridized carbons in the alkyne group) and X-ray crystallography for definitive 3D structure determination. The SHELX software suite is recommended for refining crystallographic data, particularly for resolving ambiguities in bond angles or torsional strain in the alkyne-pyridine system .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow hazard codes such as H315 (skin irritation) and H319 (eye damage). Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture or heat due to potential reactivity of the alkyne group. Store under inert atmosphere (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound, particularly during alkynylation steps?
- Methodological Answer : Low yields may stem from competing side reactions (e.g., alkyne dimerization). Mitigation strategies include:
- Using bulky ligands (e.g., triphenylphosphine) to stabilize intermediates in palladium-catalyzed couplings.
- Optimizing solvent polarity (e.g., DMF for solubility vs. THF for steric control).
- Introducing slow addition techniques for reactive alkynyl halides to minimize byproducts .
Q. How should contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in the alkyne group). Use DFT calculations (B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data. For X-ray vs. computational bond-length mismatches, consider thermal motion corrections in crystallographic refinement using SHELXL .
Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Design assays targeting enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms), leveraging the compound’s lipophilic alkyne-pyridine scaffold. Use surface plasmon resonance (SPR) for binding affinity measurements and molecular docking (AutoDock Vina) to predict binding modes. Validate with IC₅₀ determinations in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
